3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide
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Overview
Description
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide is a synthetic organic compound with the molecular formula C14H14ClN3O3. It is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a cyclopropyl and methoxy-substituted benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide typically involves the formation of the oxadiazole ring through a cyclization reaction. One common method is the reaction of a chloromethyl-substituted nitrile oxide with an appropriate dipolarophile under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The resulting intermediate is then coupled with a cyclopropyl-substituted benzamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, the use of catalysts, such as copper (I) or ruthenium (II), may be employed to enhance the efficiency of the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzamide moiety.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Scientific Research Applications
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its stability and bioisosteric properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide is unique due to the combination of its oxadiazole ring with a cyclopropyl and methoxy-substituted benzamide moiety. This structural arrangement provides enhanced stability and specific reactivity compared to similar compounds. The presence of the methoxy group also contributes to its unique electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-11-5-2-8(14(19)16-9-3-4-9)6-10(11)13-17-12(7-15)21-18-13/h2,5-6,9H,3-4,7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXGDRKJGUTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145457 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-11-7 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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